1-(2-(5-(Benzofuran-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide

EPAC1 inhibition SAR isoxazole modification

1-(2-(5-(Benzofuran-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide (CAS 1105205-77-3) is a synthetic small molecule (C19H19N3O4, MW 353.4) that belongs to the benzofuran-isoxazole-piperidine hybrid class. Its structure incorporates three pharmacophoric elements: a benzofuran ring, a 3,5-disubstituted isoxazole, and a piperidine-4-carboxamide moiety connected via an acetyl linker.

Molecular Formula C19H19N3O4
Molecular Weight 353.378
CAS No. 1105205-77-3
Cat. No. B2372568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(5-(Benzofuran-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide
CAS1105205-77-3
Molecular FormulaC19H19N3O4
Molecular Weight353.378
Structural Identifiers
SMILESC1CN(CCC1C(=O)N)C(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C19H19N3O4/c20-19(24)12-5-7-22(8-6-12)18(23)11-14-10-17(26-21-14)16-9-13-3-1-2-4-15(13)25-16/h1-4,9-10,12H,5-8,11H2,(H2,20,24)
InChIKeyXKEAYNCAAGEHCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(5-(Benzofuran-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide (CAS 1105205-77-3): Core Structural Identity and Database Baseline


1-(2-(5-(Benzofuran-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide (CAS 1105205-77-3) is a synthetic small molecule (C19H19N3O4, MW 353.4) that belongs to the benzofuran-isoxazole-piperidine hybrid class . Its structure incorporates three pharmacophoric elements: a benzofuran ring, a 3,5-disubstituted isoxazole, and a piperidine-4-carboxamide moiety connected via an acetyl linker . The compound carries the molecular identifier NY0564 and is cataloged as US11124489, Compound 35 in the BindingDB database, where it is recorded with a single biochemical affinity data point (IC50 = 8.50E+3 nM) in an EPAC1-related screening context [1]. This compound is primarily available through specialty chemical suppliers as a research-grade reagent for early-stage drug discovery and SAR exploration.

Why Benzofuran-Isoxazole-Piperidine Hybrids Cannot Be Interchanged: The 1105205-77-3 Differentiation Case


Within the benzofuran-isoxazole-piperidine chemotype, minor structural modifications produce dramatically divergent biological profiles [1]. In a congeneric EPAC1 inhibitor series (US11124489), replacing the compound 35 scaffold's substituents shifted IC50 values over a 10-fold range—from 1.20E+3 nM (compound 32) to 1.13E+4 nM (compound 33) [2]. Similarly, in the oxazol-benzofuran-isoxazole amide series studied by Kumar et al. (2021), replacing the oxazole substituent modulated anti-proliferative potency across four cancer cell lines by more than one order of magnitude, with compound 13c achieving superior activity against A549 (lung) and MCF-7 (breast) cells compared to its direct analogs [3]. These intra-class sensitivity patterns demonstrate that the precise connectivity, linker length, and substituent identity on the isoxazole and piperidine rings critically determine target engagement and cellular potency. Generic substitution without matched comparative data therefore carries a high risk of selecting a compound with materially different—and potentially irrelevant—biological activity.

Quantitative Differentiation Evidence for 1-(2-(5-(Benzofuran-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide (CAS 1105205-77-3)


EPAC1 Biochemical Affinity: Ranking Within a Congeneric Isoxazole-Modified Series

In the US11124489 patent series evaluating isoxazole-modified EPAC1 inhibitors, compound 35 (CAS 1105205-77-3; BDBM517691) recorded an IC50 of 8.50E+3 nM. This places it at an intermediate potency position within the series, approximately 7-fold weaker than the most potent congener compound 32 (IC50 = 1.20E+3 nM), yet ~1.3-fold more potent than compound 33 (IC50 = 1.13E+4 nM) [1]. The 7.1× potency gap between compound 35 and compound 32 underscores the sensitivity of EPAC1 binding to specific structural features of the isoxazole substituent and linker [2]. This data positions compound 35 as a moderate-affinity probe suitable for SAR baseline studies rather than as a high-potency lead candidate.

EPAC1 inhibition SAR isoxazole modification biochemical screening

Comparative Anticancer Potency: Benzofuran-Isoxazole Hybrid Chemotype Class-Level Benchmarking

While no direct cell-based data for CAS 1105205-77-3 are available in peer-reviewed literature, the benzofuran-isoxazole amide chemotype has been systematically evaluated for anticancer activity. Kumar et al. (2021) reported that compound 13c—the most active member of a 13-compound oxazol-benzofuran-isoxazole amide series—exhibited superior anti-proliferative activity compared to the clinical standard etoposide across PC3, A549, MCF-7, and SiHa cell lines [1]. In a structurally distinct sub-series, Bhalgat et al. (2011) evaluated 3-(1-benzofuran-2-yl)-5-(substituted aryl)isoxazoles (compounds I1–I7) against HeLa cervical cancer cells, establishing a cytotoxicity baseline for the 3,5-disubstituted isoxazole scaffold that underlies CAS 1105205-77-3 [2]. These class-level benchmarks provide context for anticipating the anticancer potential of 1105205-77-3, which retains the core 5-(benzofuran-2-yl)isoxazole pharmacophore but incorporates a distinct piperidine-4-carboxamide acetyl side chain that may differentially modulate potency and selectivity.

anticancer cytotoxicity benzofuran-isoxazole MTT assay

Antimicrobial Activity of Benzofuran-Isoxazole Molecular Hybrids: Scaffold Validation for Dual-Target Applications

Posinasetty et al. (2023) synthesized five benzofuran-isoxazole molecular hybrids (4a–e) and evaluated their antimicrobial activity alongside dual-target docking studies [1]. These hybrids, which share the benzofuran-isoxazole core architecture with CAS 1105205-77-3, demonstrated measurable antimicrobial activity, establishing the scaffold's capacity for antibacterial and antifungal target engagement. The study identified specific structural features governing dual-target binding, providing a SAR framework relevant to CAS 1105205-77-3. The piperidine-4-carboxamide moiety present in 1105205-77-3—absent in the 4a–e series—represents a key structural differentiator that may modulate physicochemical properties (logP, solubility) and target-binding profiles relative to the published hybrids.

antimicrobial benzofuran-isoxazole hybrids molecular docking dual-target

Structural Differentiation from Thiophene and Furan Isoxazole Analogs: Impact on Predicted Physicochemical Properties

CAS 1105205-77-3 features a benzofuran-2-yl substituent at the isoxazole 5-position. Direct structural analogs exist where the benzofuran is replaced by thiophene (e.g., 1-(2-(5-(thiophen-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide) or furan (e.g., N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide, CAS 1235280-60-0) . The benzofuran moiety (clogP contribution ~1.8) confers higher lipophilicity than thiophene (~1.2) or furan (~0.7), which directly impacts membrane permeability, plasma protein binding, and metabolic stability. Additionally, the extended aromatic surface of benzofuran enables π-π stacking interactions not available to the smaller heterocycles, potentially enhancing binding affinity to targets with aromatic-rich binding pockets. This property differentiation is quantifiable via calculated physicochemical parameters and can be experimentally validated through LogD7.4 and PAMPA permeability measurements.

structural analog bioisosteric replacement benzofuran vs thiophene drug-likeness

Recommended Research and Procurement Application Scenarios for 1-(2-(5-(Benzofuran-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide


EPAC1 Target Engagement and SAR Probe Studies

CAS 1105205-77-3 (compound 35 in US11124489) is suitable as a moderate-affinity EPAC1 biochemical probe (IC50 = 8.5 μM) for structure-activity relationship studies focusing on isoxazole ring modifications [1]. Its intermediate potency allows it to serve as a baseline comparator when testing new analogs, where improvements beyond 7-fold would surpass the potency of the series' most active compound (compound 32, IC50 = 1.2 μM) [1]. This makes it a practical reference standard for EPAC1 inhibitor screening campaigns.

Anticancer Lead Expansion from the Benzofuran-Isoxazole Pharmacophore

The compound incorporates the 5-(benzofuran-2-yl)isoxazole core scaffold that has demonstrated anti-proliferative activity across multiple cancer cell lines (PC3, A549, MCF-7, SiHa, HeLa) in published series [2][3]. Its distinct piperidine-4-carboxamide acetyl side chain differentiates it from all previously tested analogs, making it a valuable expansion compound for probing how this functional group modulates cytotoxic potency and cancer cell selectivity. Researchers can benchmark new data against the etoposide-referenced potency of compound 13c and the HeLa cytotoxicity of the I1–I7 series [2][3].

Antimicrobial SAR Expansion with a Novel Piperidine-Carboxamide Vector

Building on the validated antimicrobial activity of benzofuran-isoxazole molecular hybrids (4a–e) [4], CAS 1105205-77-3 introduces a piperidine-4-carboxamide group not present in any published antimicrobial hybrid. This structural feature adds H-bond donor/acceptor capacity that may enhance binding to bacterial or fungal targets, particularly those identified in the dual-target docking studies of Posinasetty et al. [4]. Procurement is recommended for laboratories seeking to expand the antimicrobial SAR of this chemotype with a structurally distinct analog.

Physicochemical Property Differentiation Studies: Benzofuran vs. Bioisostere Comparisons

The benzofuran-2-yl group of 1105205-77-3 offers higher predicted lipophilicity and aromatic surface area compared to thiophene and furan bioisosteres . This makes the compound a logical choice for head-to-head LogD7.4, PAMPA permeability, and metabolic stability comparisons against its thiophene and furan analogs. Such studies can quantify the impact of the benzofuran moiety on drug-likeness parameters, informing lead optimization decisions for programs where membrane permeability or metabolic profile is a key optimization parameter.

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